N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
Description
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-5-6-19(26-15)20-16(13-23-24-20)12-22-17-7-10-25(11-8-17)14-18-4-2-3-9-21-18/h2-6,9,13,17,22H,7-8,10-12,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMJHADPQLYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)CNC3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling. Common synthetic routes include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the furan ring: This involves the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling reactions: The pyrazole and furan rings are then coupled with the piperidine and pyridine moieties using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify its functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: The compound’s heterocyclic rings make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
- N-[[5-(5-chlorofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
Uniqueness
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to the presence of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
